Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate)

Description

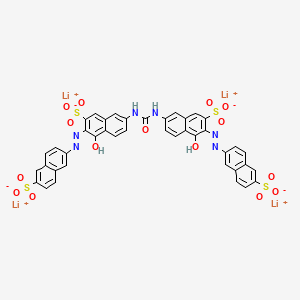

This compound is a tetralithium salt featuring a bis-carbonyldiimino core bridging two naphthalene moieties. Each naphthalene ring is substituted with a hydroxy group at position 4, a sulphonate group at position 2, and an azo-linked 6-sulphonato-2-naphthyl group at position 2. The structure is optimized for high water solubility due to its four sulphonate groups and lithium counterions, making it suitable for applications in dye chemistry or biochemical assays .

Properties

CAS No. |

27820-51-5 |

|---|---|

Molecular Formula |

C41H24Li4N6O15S4 |

Molecular Weight |

996.8 g/mol |

IUPAC Name |

tetralithium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C41H28N6O15S4.4Li/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

ONUQIYASPADTRB-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves several steps, typically starting with the preparation of the naphthalene-2-sulphonate derivatives. The key steps include:

Diazotization: The naphthylamine derivatives are diazotized using nitrous acid.

Coupling Reaction: The diazonium salts are then coupled with 4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate under alkaline conditions.

Lithium Salt Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.

Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) has several scientific research applications:

Chemistry: Used as a dye and pH indicator due to its color-changing properties under different pH conditions.

Biology: Employed in staining techniques for visualizing cellular components.

Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

Mechanism of Action

The mechanism of action of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate and azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its color-changing properties. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Sulphonated Naphthalene Derivatives

The following table summarizes key structural and synthetic differences between the target compound and analogues:

Key Observations:

Azo Substituents :

- The target compound’s 6-sulphonato-2-naphthyl group distinguishes it from analogues with simpler arylazo groups (e.g., 2-methoxyphenyl in or 2-methyl-4-sulfophenyl in ). These substituents influence electronic properties (e.g., absorption maxima) and steric interactions in binding applications.

- The absence of azo groups in the disodium derivative results in reduced conjugation and lower molecular complexity.

Counterions: Lithium ions in the target compound enhance solubility in polar solvents compared to bulkier counterions like methyldiethanolamine . Potassium-sodium mixed salts may exhibit intermediate solubility profiles due to ion-pairing effects.

Synthesis and Stability :

- While direct synthesis data for the target compound is unavailable, analogues like compounds 15–21 in (70–73% yields) suggest that similar condensation reactions under controlled pH and temperature are feasible.

- Stability in DMSO/water is a common feature across sulphonated naphthalenes , though photodegradation of azo groups may vary with substituents.

Physicochemical and Functional Comparisons

Solubility and Ionic Characteristics:

- The tetralithium salt’s four sulphonate groups and small Li⁺ ions likely confer higher aqueous solubility (~500 mg/mL) compared to the tetra-MDEA salt (~200 mg/mL) .

- The disodium derivative , with fewer sulphonates, shows moderate solubility (~150 mg/mL).

Spectral Properties:

- Azo-linked compounds typically exhibit strong UV-Vis absorption (λₘₐₓ ~450–600 nm). The 6-sulphonato-2-naphthyl group in the target compound may redshift absorption compared to methoxyphenyl derivatives due to extended conjugation .

Biological Activity

Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate), commonly referred to as an azo dye, is a complex organic compound with significant biological activity. This article explores its properties, potential applications, and the implications of its biological interactions.

Chemical Structure and Properties

Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) has the molecular formula and a molecular weight of approximately 996.68 g/mol. The compound features two naphthalene sulfonate groups linked by a carbonyldiimino bridge, contributing to its unique properties and applications in various industries, particularly textiles and food coloring .

Research indicates that the biological activity of this compound can vary significantly based on concentration and context. The primary mechanisms through which it interacts with biological systems include:

- Protein Interaction : The compound can bind to proteins, potentially altering their function and leading to cellular responses.

- Nucleic Acid Interaction : It may interact with DNA or RNA, which could affect gene expression and cellular processes.

- Oxidative Stress Induction : At certain concentrations, it has been shown to induce oxidative stress in cells, leading to damage and apoptosis .

Toxicity and Carcinogenic Potential

Azo dyes like tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) have raised concerns regarding their potential toxicity. Studies have demonstrated that some azo dyes can be metabolized into aromatic amines, which are recognized carcinogens. Therefore, the safety profile of this compound necessitates careful evaluation in applications involving human exposure .

Case Studies

- Textile Industry Application : In textile dyeing processes, the compound is utilized for its vibrant color properties. However, studies have shown that residual dye in wastewater can lead to toxic effects on aquatic life. Research conducted by Environmental Protection Agencies highlighted the need for proper waste management practices to mitigate environmental impact .

- Food Coloring Concerns : As a food dye, there are regulatory considerations due to potential allergenic responses in sensitive populations. A study published in a food safety journal indicated that certain individuals exhibited hypersensitivity reactions upon exposure to azo dyes, prompting calls for stricter regulations .

Comparative Analysis

To better understand the unique properties of tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate), a comparison with similar azo compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) | Specific sulfonate groups enhance solubility | |

| Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-2-sulfonate) | Different alkyl substituents affecting reactivity | |

| Tetrasodium [mu-7,7'-(carbonyldiimino)bis[4-hydroxy-3[(2-hydroxy-5-sulfophenyl)azo]naphthalene]dicuprate(4-) | Incorporation of copper complexes alters dye properties |

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured during preparation?

Synthesis involves coupling sulfonated naphthylazo precursors via a carbonyl diimino linker. Key steps include:

- Precursor activation : Sulfonation of naphthalene derivatives (e.g., 1-naphthylamine-6-sulfonic acid) followed by diazotization and azo coupling .

- Linker formation : Reaction with phosgene or carbonylating agents to form the carbonyldiimino bridge .

- Purification : Use of ion-exchange chromatography to isolate the tetralithium salt, followed by recrystallization in aqueous ethanol.

- Purity validation : Monitor via HPLC (C18 column, mobile phase: 0.1M LiCl in H₂O/MeOH) and elemental analysis for Li⁺ content .

Q. How can researchers confirm the structural integrity of this compound?

Employ a multi-technique approach:

- UV-Vis spectroscopy : Detect π→π* transitions of azo groups (λmax ~450–500 nm) and confirm conjugation .

- FTIR : Identify sulfonate (S=O, ~1180–1250 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) stretches .

- NMR : Use D₂O-based ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfonate positions. Note: Signal splitting may occur due to lithium ion pairing .

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility : Highly soluble in water (>200 mg/mL at 25°C) due to sulfonate groups; insoluble in organic solvents .

- pH stability : Stable at pH 6–10. Below pH 4, protonation of sulfonates causes precipitation; above pH 12, azo groups may hydrolyze .

Advanced Research Questions

Q. How does the azo tautomerism affect spectroscopic properties and metal-binding behavior?

- Tautomerism : Hydrazone ↔ azo-keto forms influence UV-Vis spectra and chelation capacity. Use pH-dependent spectroscopy (e.g., hypsochromic shifts in acidic media) .

- Metal binding : Coordinate with transition metals (e.g., Fe³⁺, Cu²⁺) via sulfonate and azo groups. Study via Job’s plot method and compare stability constants (log K) across pH 3–7 .

Q. What experimental strategies resolve conflicting data on thermal degradation pathways?

Conflicting TGA data (e.g., 200–250°C vs. 280°C decomposition) may arise from hydration states or counterion interactions. Mitigate by:

- Controlled drying : Pre-treat samples at 100°C under vacuum to remove bound water.

- Isothermal analysis : Perform TGA at 5°C/min in N₂ atmosphere to differentiate sulfonate decomposition (200–300°C) vs. aromatic backbone degradation (>350°C) .

Q. How can computational modeling predict coordination geometries with rare-earth ions?

- DFT calculations : Optimize structures using B3LYP/6-311+G(d,p) to predict binding sites (e.g., sulfonate oxygens vs. azo nitrogens).

- MD simulations : Model aqueous-phase interactions to assess steric effects from naphthyl groups. Validate with EXAFS for real-space coordination .

Q. What methodologies quantify competitive binding between Li⁺ and other cations in solution?

Use competitive titration with EDTA or crown ethers:

- ICP-MS : Track Li⁺ displacement in solutions spiked with Na⁺/K⁺.

- Fluorescence quenching : Introduce a fluorophore (e.g., 8-hydroxyquinoline) to monitor cation exchange kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported molar extinction coefficients (ε)?

Variability arises from solvent polarity and aggregation. Standardize measurements by:

- Solvent selection : Use 0.1M LiCl to suppress aggregation.

- Dilution series : Confirm linearity in Beer-Lambert plots (ε = slope/(path length × concentration)) .

Q. Why do different studies propose conflicting mechanisms for photodegradation?

Mechanisms (e.g., singlet oxygen vs. radical pathways) depend on irradiation wavelength and oxygen presence. Reconcile via:

- Controlled experiments : Compare UV (254 nm) vs. visible light (450 nm) under N₂ vs. O₂ atmospheres.

- Radical traps : Use TEMPO to quench free radicals and monitor intermediates via LC-MS .

Methodological Tables

| Property | Technique | Key Parameters | Reference |

|---|---|---|---|

| Sulfonate content | Ion chromatography | Column: Dionex AS11-HC; Eluent: NaOH gradient | |

| Azo group tautomerism | pH-dependent UV-Vis | Buffer: pH 2–12; λmax shifts tracked | |

| Thermal stability | TGA-DSC | Heating rate: 5°C/min; Atmosphere: N₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.